molecular formula C8H16N2O B158126 N,N-dimethylpiperidine-4-carboxamide CAS No. 1903-68-0

N,N-dimethylpiperidine-4-carboxamide

Cat. No. B158126
CAS RN: 1903-68-0
M. Wt: 156.23 g/mol
InChI Key: XGABIOSYJHFORX-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C8H16N2O . It is used in research and has a molecular weight of 156.23 g/mol .


Molecular Structure Analysis

The molecular structure of N,N-dimethylpiperidine-4-carboxamide consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxamide group. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2). The molecule also has two methyl groups (CH3) attached to the nitrogen atom .


Physical And Chemical Properties Analysis

N,N-dimethylpiperidine-4-carboxamide is a solid at room temperature . The predicted melting point is 68.49°C, and the predicted boiling point is approximately 269.1°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm³ .

Scientific Research Applications

1. Antitumor Properties and DNA Interactions

N,N-dimethylpiperidine-4-carboxamide and its analogs, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been extensively studied for their antitumor properties. These compounds exhibit cytotoxic activity and can cause DNA damage in cancer cells. For instance, DACA and its analogs are known to induce chromatin lesions characteristic of topoisomerase II-blocking drugs, leading to DNA breaks and DNA-protein cross-links in treated cells (Pastwa et al., 1998). Another study revealed that derivatives of DACA bearing various groups at certain positions have significant in vivo antitumor activity, suggesting their potential as therapeutic agents against solid tumors (Denny et al., 1987).

2. DNA-Binding Kinetics and Molecular Interactions

The DNA-binding properties of N,N-dimethylpiperidine-4-carboxamide derivatives have been a subject of interest in understanding their antitumor mechanisms. Studies indicate that these compounds can intercalate into DNA, affecting the DNA's structural integrity and function. For example, research has shown that these acridine analogs exhibit minor groove interactions with DNA, influencing their binding energies and thermodynamic properties (Crenshaw et al., 1995). Additionally, the kinetics of DNA-binding of these compounds and their derivatives have been explored, revealing insights into their biological activity and potential as antitumor agents (Wakelin et al., 1987).

3. Structural Analysis and Crystallography

Structural analysis and crystallographic studies have provided detailed insights into the molecular configuration of N,N-dimethylpiperidine-4-carboxamide derivatives and their interactions with DNA. These studies have helped in understanding the molecular basis of their antitumor activity and DNA-binding properties. For instance, crystallographic analysis has been conducted on the complex formed between DNA and the antitumor agent 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, providing a detailed view of how these compounds interact with DNA at the molecular level (Adams et al., 1999).

Safety And Hazards

As with any chemical compound, handling N,N-dimethylpiperidine-4-carboxamide requires appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and handling .

properties

IUPAC Name

N,N-dimethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGABIOSYJHFORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328548
Record name N,N-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylpiperidine-4-carboxamide

CAS RN

1903-68-0
Record name N,N-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1903-68-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium (10.0 mg, 9.40E-6 mol) was added to a solution of benzyl 4-[(dimethylamino)carbonyl]piperidine-1-carboxylate (190.0 mg, 0.0006544 mol) in methanol (5.0 mL, 0.12 mol) under nitrogen. The mixture was hydrogenised with a balloon filled with hydrogen for 3 h. The mixture was filtered and the filtrate was concentrated to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

General procedure B was followed using tert-butyl-4-(dimethylcarbamoyl)piperidine-1-carboxylate 2 (0.16 g, 0.60 mmol), MeOH (2.5 mL) and a 4 M solution of hydrogen chloride in 1,4-dioxane (2.5 mL) to furnish the title compound as a pale yellow oil (67 mg, 71%), umax (CHCl3)/cm−1 3003, 2947, 1625, 1497, 1401, 1320, 1240, 1137, 1105; m/z (ESI) C8H17N2O requires 157.1335, found [M+H]+ 157.1338.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Kajita, S Ikeda, M Yoshikawa, H Fukuda… - Journal of Medicinal …, 2022 - ACS Publications
Cholesterol 24-hydroxylase (CH24H or CYP46A1) is a brain-specific cytochrome P450 enzyme that metabolizes cholesterol into 24S-hydroxycholesterol (24HC) for regulating brain …
Number of citations: 0 pubs.acs.org
L Bannwart, S Abele, S Tortoioli - Synthesis, 2016 - thieme-connect.com
A new, simple and metal-free method for the direct formation of dialkylamides from carboxylic acids employing N,N-dialkylformamides as amine source is described. The one-pot …
Number of citations: 0 www.thieme-connect.com
K Negoro, Y Yonetoku, A Moritomo… - Bioorganic & medicinal …, 2012 - Elsevier
A series of fused-pyrimidine derivatives have been discovered as potent and orally active GPR119 agonists. A combination of the fused-pyrimidine structure and 4-chloro-2,5-…
Number of citations: 0 www.sciencedirect.com
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 0 pubs.acs.org
M de la Fuente Revenga, T Balle, AA Jensen… - European Journal of …, 2015 - Elsevier
Exploration of small selective ligands for the nicotinic acetylcholine receptors (nAChRs) based on acetylcholine (ACh) has led to the development of potent agonists with clear …
Number of citations: 0 www.sciencedirect.com
M Ichikawa, A Yokomizo, M Itoh, K Sugita… - Bioorganic & medicinal …, 2011 - Elsevier
To obtain small and efficient small molecule squalene synthase inhibitors, a flexible 2-aminobenzhydrol open form structure was designed and showed potent inhibitory activity …
Number of citations: 0 www.sciencedirect.com
市川正則 - 2014 - repository.dl.itc.u-tokyo.ac.jp
近年, 欧米型の食生活の広まりと人口の高齢化により, 動脈硬化や冠動脈疾患そして脳卒中などの血管疾患が世界中で増加している. 本邦における死因の 3 割は, 脳および心臓の血管で起こる循環…
Number of citations: 0 repository.dl.itc.u-tokyo.ac.jp

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